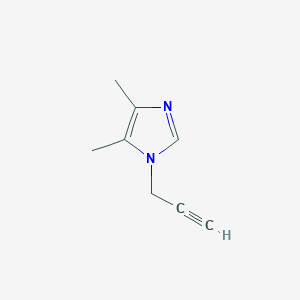

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4th and 5th positions and a prop-2-ynyl group at the 1st position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Propargyl Group

The propargyl substituent undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : In polar aprotic solvents (DMF, acetone) with K₂CO₃, the propargyl group participates in alkylation reactions with amines (e.g., 4-aminophenol) to form N-alkylated derivatives .

-

Halogen displacement : Propargyl bromides react with imidazole derivatives in DMF under reflux to yield substituted products .

Table 1: Representative Nucleophilic Substitution Reactions

Cycloaddition Reactions

The alkyne moiety in the propargyl group participates in 1,3-dipolar cycloadditions with azides (Click Chemistry):

-

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms 1,2,3-triazole-linked imidazole derivatives under mild conditions .

-

Base-mediated isomerization : Phosphazene bases (e.g., BEMP) catalyze allenamide formation, enabling regioselective cyclization to imidazol-2-ones .

Mechanism :

-

Base-induced deprotonation of the propargyl group.

-

Isomerization to an allenamide intermediate.

Electrophilic Aromatic Substitution on the Imidazole Ring

The 4,5-dimethylimidazole core undergoes electrophilic substitution at the C2 position due to electron-donating methyl groups:

Table 2: Electrophilic Substitution Examples

| Reaction | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-4,5-dimethylimidazole | >90% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Bromo-4,5-dimethylimidazole | 88% |

Coordination Chemistry

The imidazole nitrogen coordinates with transition metals, forming complexes with applications in catalysis and bioinorganic chemistry:

-

Zn²⁺/Cu²⁺ complexes : Stabilize tetrahedral geometries, enhancing catalytic activity in hydrolysis reactions .

-

Pd(II) complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Interactions

The compound exhibits bioactivity through:

-

Enzyme inhibition : Competes with histidine in metalloenzyme active sites (e.g., cytochrome P450) .

-

DNA intercalation : The planar imidazole ring intercalates into DNA, showing antitumor activity .

Table 3: Biological Activity Data

| Assay | Target | IC₅₀/EC₅₀ | Reference Compound | Source |

|---|---|---|---|---|

| Anticancer (HeLa) | DNA topoisomerase II | 15.67 ± 2.52 µM | Cisplatin (23.0 ± 1.73 µM) | |

| Antibacterial | E. coli | 26.33 ± 1.53 µM | Ampicillin (28.67 ± 1.15 µM) |

Oxidation and Reduction

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Imidazole derivatives, including 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole, have been studied for their anticancer activities. Research indicates that several imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds have been shown to inhibit DNA topoisomerases and induce apoptosis in cancer cells. In a study by Baviskar et al., imidazole derivatives demonstrated potent catalytic inhibition of DNA topoisomerase II, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C1 (Imidazole derivative) | HEK 293 | 25 |

| C4 (Imidazole derivative) | HeLa | 25.3 |

| C5 (Imidazole derivative) | HCT-116 | 16.1 |

| C17 (Pyrrole–imidazole series) | PANC | 0.063 |

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. Studies have shown that these compounds possess significant antibacterial and antifungal activities. For example, Jain et al. synthesized several imidazole derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacteria | Activity |

|---|---|---|

| Compound 1a | S. aureus | Good |

| Compound 4h | B. subtilis | Potent |

| Compound X | E. coli | Moderate |

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including alkylation reactions involving nitroimidazoles as starting materials. Recent studies emphasize the importance of structural modifications to enhance biological activity, indicating that slight changes in substituents can lead to improved pharmacological profiles .

Therapeutic Potential

Given their diverse biological activities, imidazole derivatives like this compound are being explored for therapeutic applications beyond cancer treatment and antimicrobial use. Their anti-inflammatory properties and potential as analgesics are areas of ongoing research .

Wirkmechanismus

The mechanism of action of 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the prop-2-ynyl group allows for unique interactions with biological macromolecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function .

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethylimidazole: Lacks the prop-2-ynyl group, resulting in different chemical and biological properties.

1-Prop-2-ynylimidazole: Lacks the methyl groups at the 4th and 5th positions, affecting its reactivity and interactions.

4,5-Diphenylimidazole: Contains phenyl groups instead of methyl groups, leading to different steric and electronic effects.

Uniqueness: 4,5-dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is unique due to the presence of both methyl and prop-2-ynyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for versatile applications in various fields of research and industry .

Biologische Aktivität

4,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this imidazole derivative, focusing on its antimicrobial properties and other relevant pharmacological activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:

- Reaction with Propargyl Bromide : This method involves the reaction of a substituted imidazole with propargyl bromide in the presence of a base such as sodium hydride (NaH) to form the desired product .

- Use of Catalysts : Catalytic methods may also be employed to enhance yield and purity during synthesis, although specific catalytic systems are not extensively documented for this compound.

Antimicrobial Activity

The biological evaluation of this compound has revealed significant antimicrobial properties. Various studies have assessed its efficacy against a range of pathogens:

- Antifungal Activity : Research indicates that imidazole derivatives exhibit higher antifungal activity compared to antibacterial and anticancer activities. For instance, in studies involving substituted imidazoles, antifungal activity was notably pronounced against species such as Candida albicans and Aspergillus niger .

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, significant inhibition zones were observed in assays against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

The mechanism underlying the biological activity of this compound is thought to involve interference with microbial DNA synthesis. Imidazole derivatives can generate reactive species that inhibit crucial enzymes involved in DNA replication and repair processes .

Case Studies and Research Findings

Several studies have focused on the biological implications of imidazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated various imidazole derivatives for their antimicrobial properties using the disc diffusion method. The results indicated that 4,5-dimethyl derivatives exhibited significant inhibition against tested pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .

- Synergistic Effects : Some studies have reported that combining 4,5-dimethyl derivatives with established antibiotics like ciprofloxacin enhances their efficacy by reducing the MIC values significantly . This suggests potential for developing combination therapies leveraging this compound’s activity.

- Toxicity Assessments : Toxicological evaluations using brine shrimp lethality assays indicated that while some derivatives showed promising antimicrobial activity, they also exhibited low toxicity profiles, making them suitable candidates for further development in clinical settings .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

4,5-dimethyl-1-prop-2-ynylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-5-10-6-9-7(2)8(10)3/h1,6H,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUFCVKUFALPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.